
Ezh2-IN-13
Vue d'ensemble
Description
Ezh2-IN-13 is a useful research compound. Its molecular formula is C34H45N5O3 and its molecular weight is 571.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ezh2-IN-13 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ezh2-IN-13 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
EZH2 in Cancer Progression and Treatment
EZH2, a member of the polycomb group of genes, plays a significant role in cell cycle regulation and is crucial in various cancers. Research has shown that EZH2 expression is associated with high proliferation rates in cancers of the skin, endometrium, prostate, and breast. Increased EZH2 expression correlates with aggressive clinical behavior and invasive growth in these cancers (Bachmann et al., 2006). Additionally, EZH2 is implicated in pancreatic cancer, influencing cell proliferation and chemoresistance (Ougolkov et al., 2008). EZH2 overexpression in solid tumors, including breast and prostate cancers, has been observed, leading to the repression of tumor suppressor genes and facilitating cancer progression (Cao et al., 2008).
EZH2 as a Prognostic Marker and Therapeutic Target
EZH2 serves as a novel and independent prognostic marker in various cancers. It identifies increased tumor cell proliferation and aggressive subgroups, suggesting its potential as a predictive factor for targeted therapy (Bachmann et al., 2006). The role of EZH2 in cancer initiation, progression, metastasis, metabolism, drug resistance, and immunity regulation has been extensively studied, highlighting the advancement of targeting EZH2 therapies in experiments and clinical studies (Duan et al., 2020).
Molecular Mechanisms and Pathways Involving EZH2
EZH2's role extends beyond epigenetic silencing through histone methylation. It has been shown to contribute to transcriptional repression and activation in various cellular contexts, impacting gene expression, cell proliferation, and differentiation. This dual function of EZH2 in gene regulation provides insights into its complex roles in biological processes and cancer development (Kim et al., 2018).
EZH2 in Hematopoiesis and Immune Regulation
In hematopoiesis, EZH2 plays a critical role in B cell development and immunoglobulin heavy chain gene rearrangement. It is also a key regulator of histone H3 methylation in early B cell progenitors, suggesting its importance in immune system development (Su et al., 2003). Furthermore, EZH2's association with immune checkpoints and tumor-infiltrating lymphocytes in glioma implies its potential role in the immunosuppressive tumor microenvironment, relevant to immune therapy applications (Chen et al., 2020).
Propriétés
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(piperazin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45N5O3/c1-5-39(29-10-16-42-17-11-29)32-20-28(27-8-6-26(7-9-27)22-38-14-12-35-13-15-38)19-30(25(32)4)33(40)36-21-31-23(2)18-24(3)37-34(31)41/h6-9,18-20,29,35H,5,10-17,21-22H2,1-4H3,(H,36,40)(H,37,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXATYQKHRGXYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCNCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ezh2-IN-13 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



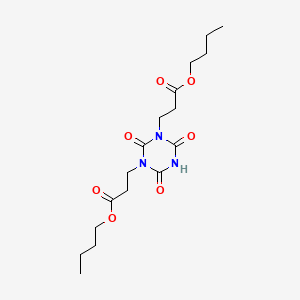
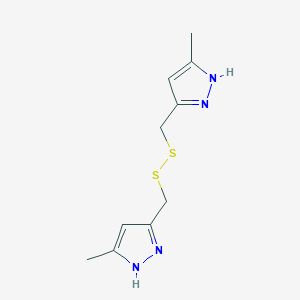
![1-Butanol, 4,4'-[oxybis(4,1-butanediyloxy)]bis-](/img/structure/B8245944.png)
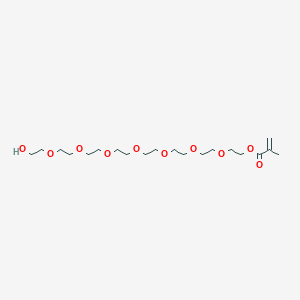

![Rel-tert-butyl (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8245954.png)
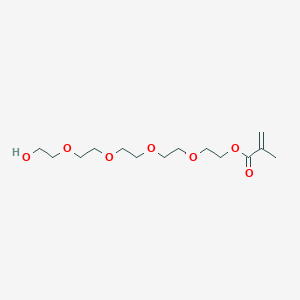
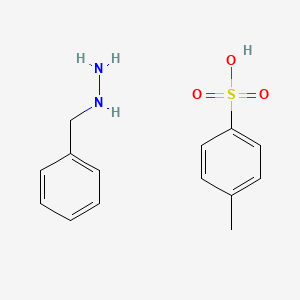
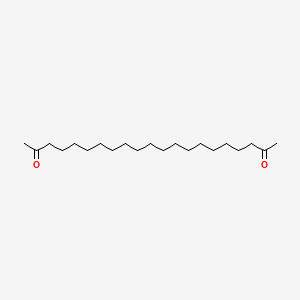
![4-[2-(5,5-dimethylhex-1-ynyl)cyclopropyl]-3H-imidazole](/img/structure/B8246003.png)
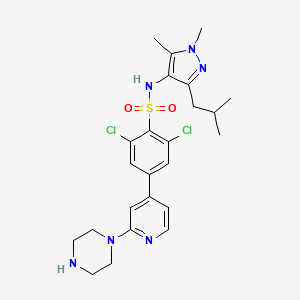
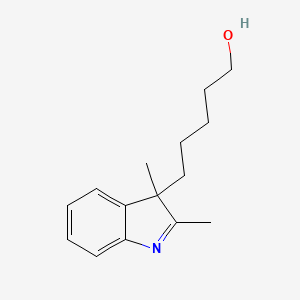
![Methyl 7-hydroxy-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8246017.png)
